Antibacterial Activity Against Resistant Strains: 2-(1H-pyrazol-4-yl)-1,3-thiazole Retains Efficacy Where Ceftriaxone and Erythromycin Fail
The target compound exhibits antibiotic activity against bacteria resistant to ceftriaxone or erythromycin . While the vendor datasheet does not provide quantitative MIC values for the compound itself, it explicitly states the compound's efficacy against strains that are resistant to these two clinically important antibiotics. This represents a qualitative differentiation from ceftriaxone and erythromycin, which are ineffective against the resistant strains against which 2-(1H-pyrazol-4-yl)-1,3-thiazole remains active.
| Evidence Dimension | Antibacterial activity against resistant strains |
|---|---|
| Target Compound Data | Active against bacteria resistant to ceftriaxone or erythromycin (qualitative) |
| Comparator Or Baseline | Ceftriaxone and erythromycin |
| Quantified Difference | Not quantified; differentiation is qualitative |
| Conditions | Bacterial strains with documented resistance to ceftriaxone or erythromycin (specific strains not listed in source) |
Why This Matters
This qualitative differentiation identifies 2-(1H-pyrazol-4-yl)-1,3-thiazole as a candidate scaffold for developing novel antibacterial agents targeting drug-resistant infections, a critical unmet medical need.
